molecular formula C18H32N2O8S B15163614 Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- CAS No. 143022-96-2

Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-

Cat. No.: B15163614
CAS No.: 143022-96-2
M. Wt: 436.5 g/mol
InChI Key: MAMCTVRQHADSNZ-UHFFFAOYSA-N
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Description

Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group bridging two acetamide moieties, each linked to a tetrahydro-2H-pyran-2-yl ether group. Its intricate structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of acetamide with a sulfonyl chloride derivative under controlled conditions to form the sulfonylbis intermediate. This intermediate is then reacted with 2-(tetrahydro-2H-pyran-2-yl)ethanol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Medicine: Research explores its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tetrahydro-2H-pyran-2-yl ether groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-hydroxyethyl)-: Similar in structure but lacks the sulfonyl bridge and tetrahydro-2H-pyran-2-yl groups.

    Sulfonylbis(ethanol): Contains the sulfonyl bridge but does not have the acetamide or tetrahydro-2H-pyran-2-yl groups.

    Tetrahydro-2H-pyran-2-yl ethers: Share the tetrahydro-2H-pyran-2-yl group but differ in other functional groups.

Uniqueness

Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] stands out due to its combination of acetamide, sulfonyl, and tetrahydro-2H-pyran-2-yl ether groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

143022-96-2

Molecular Formula

C18H32N2O8S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(oxan-2-yloxy)ethyl]-2-[2-[2-(oxan-2-yloxy)ethylamino]-2-oxoethyl]sulfonylacetamide

InChI

InChI=1S/C18H32N2O8S/c21-15(19-7-11-27-17-5-1-3-9-25-17)13-29(23,24)14-16(22)20-8-12-28-18-6-2-4-10-26-18/h17-18H,1-14H2,(H,19,21)(H,20,22)

InChI Key

MAMCTVRQHADSNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCNC(=O)CS(=O)(=O)CC(=O)NCCOC2CCCCO2

Origin of Product

United States

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